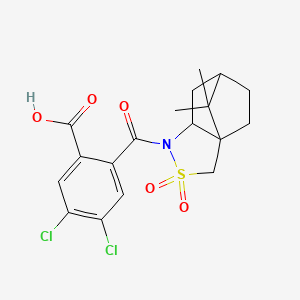![molecular formula C₉H₁₂ClNO₂S B1142914 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride CAS No. 1151904-84-5](/img/no-structure.png)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
This compound is used as an intermediate for Active Pharmaceutical Ingredients (APIs) such as Clopidogrel and Prasugrel . These are antiplatelet medications used to prevent blood clots in people who have had a recent heart attack or stroke.
Inhibition of Platelet Aggregation
A compound similar to this, 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (ticlopidine), has been studied for its inhibitory effects on blood-borne metastasis using different rodent tumors . This suggests potential applications in cancer research and treatment.
Antifungal and Antibacterial Activities
Derivatives of this compound have been evaluated for their antifungal and antibacterial activities on various strains of fungi and bacteria . This suggests potential use in the development of new antimicrobial agents.
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as prasugrel, target theP2Y12 receptors on platelets .
Biochemical Pathways
It’s known that similar compounds, such as prasugrel, inhibit the aggregation of platelets , which could affect the coagulation cascade.
Pharmacokinetics
It’s known that the compound is soluble in water and ethanol , which could influence its absorption and distribution in the body.
Result of Action
It’s known that similar compounds, such as prasugrel, reduce the aggregation of platelets , which could prevent thrombus formation.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Acetylthiophene", "2-Bromo-5-picoline", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid" ], "Reaction": [ "Step 1: 2-Acetylthiophene is reacted with 2-bromo-5-picoline in the presence of sodium hydride to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.", "Step 2: The resulting product from step 1 is then treated with methanol and hydrochloric acid to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride.", "Step 3: The product from step 2 is then treated with sodium hydroxide to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol.", "Step 4: Finally, the product from step 3 is acetylated using acetic anhydride and acetic acid to form 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride." ] } | |
Número CAS |
1151904-84-5 |
Nombre del producto |
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride |
Fórmula molecular |
C₉H₁₂ClNO₂S |
Peso molecular |
233.72 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B1142848.png)

